

Synthesis and Purification of Apo-Enterobactin for Research Applications

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Compound of Interest

Compound Name: apo-Enterobactin

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a siderophore of significant interest in microbiology and drug development, renowned for its exceptionally high affinity for ferric iron (Fe^{3+}).^[1] Produced by Gram-negative bacteria such as Escherichia coli to sequester iron from their environment, its unique cyclic trilactone structure derived from three 2,3-dihydroxybenzoyl-L-serine (DHBS) units makes it a powerful iron chelator.^{[1][2]} The iron-free form, **apo-enterobactin**, is a crucial reagent for a variety of research applications, including the study of bacterial iron uptake pathways, the development of novel antimicrobial agents that hijack these pathways, and in assays investigating iron chelation and homeostasis.^{[3][4]} This document provides detailed protocols for the biological synthesis and subsequent purification of **apo-enterobactin** for research use.

Data Summary

Chemical Synthesis Yields of Enterobactin Analogs

Synthetic Strategy	Overall Yield	Reference
Initial Total Synthesis (Corey and Bhattacharya)	~1%	^[5]
Improved Single-Step Synthesis of Triserine Lactone	~50%	^[5]

Storage and Stability of Enterobactin

Form	Storage Temperature	Duration	Reference
Solid	-20°C	At least 2 years	[6]
Solution	-80°C (aliquots)	Up to 6 months	[6]
Solution	-20°C (aliquots)	Up to 1 month	[6]

Experimental Protocols

Protocol 1: Biological Synthesis and Extraction of Ferric-Enterobactin

This protocol describes the production of enterobactin by culturing an enterobactin-producing bacterial strain in iron-deficient media, followed by extraction from the culture supernatant.

Materials:

- Enterobactin-producing bacterial strain (e.g., *E. coli*)
- Low-iron minimal medium (e.g., M9 minimal media)[\[7\]](#)
- 5 N Hydrochloric acid (HCl)[\[2\]](#)
- Ethyl acetate[\[2\]](#)
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator or vacuum centrifuge
- Methanol[\[2\]](#)

Procedure:

- **Culturing:** Inoculate the enterobactin-producing bacterial strain into a low-iron minimal medium. Grow the culture at 37°C with aeration for 24-48 hours to induce siderophore production.^[4]
- **Harvesting Supernatant:** Centrifuge the bacterial culture to pellet the cells. Carefully decant the cell-free supernatant, which contains the secreted ferric-enterobactin.^[7]
- **Acidification:** Chill the supernatant on ice and acidify to a pH of approximately 2.0 by slowly adding 5 N HCl while stirring.^{[2][7]} This step is crucial for protonating the catechol groups, which facilitates extraction into the organic phase.
- **Solvent Extraction:** Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.^[2] Stir the mixture vigorously for at least 30 minutes to allow for the extraction of enterobactin into the organic phase.^[2] The organic phase will typically turn a reddish-brown color.
- **Phase Separation:** Allow the layers to separate in the separatory funnel. Collect the upper organic (ethyl acetate) phase. For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.
- **Drying:** Combine the organic fractions and evaporate the solvent in vacuo using a rotary evaporator or vacuum centrifuge to obtain the crude ferric-enterobactin extract.^[2]
- **Resuspension:** Resuspend the dried extract in a small volume of methanol. This solution contains partially purified ferric-enterobactin.^[2]

Protocol 2: Purification of Ferric-Enterobactin by Chromatography

For applications requiring higher purity, the crude extract can be further purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.

Materials:

- Methanol-resuspended crude enterobactin extract

- HPLC system with a C18 column
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

- Sample Preparation: Filter the resuspended crude extract through a 0.22 μm filter before injection.
- HPLC Separation: Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.
- Detection: Monitor the elution at 220 nm (for peptide bonds) and 316 nm (for the characteristic catecholate absorbance).
- Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at 316 nm.
- Solvent Evaporation: Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation to obtain purified ferric-enterobactin.

Protocol 3: Preparation of Apo-Enterobactin (Iron Removal)

This protocol describes the removal of iron from purified ferric-enterobactin to generate the apo-form. This process relies on the pH-dependent stability of the ferric-enterobactin complex.

Materials:

- Purified ferric-enterobactin
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M

- Ethyl acetate
- pH meter or pH paper
- Separatory funnel
- Rotary evaporator or vacuum centrifuge

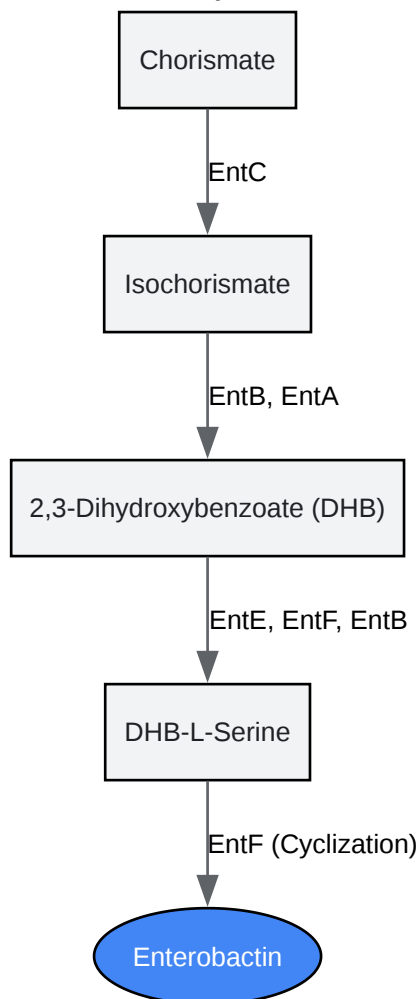
Procedure:

- **Acidification:** Dissolve the purified ferric-enterobactin in a minimal amount of methanol and dilute with water. Adjust the pH of the solution to ~2.0 with 0.1 M HCl. At low pH, the catecholate groups become protonated, leading to a less stable complex and facilitating iron release.^[6]
- **Extraction of Apo-Enterobactin:** Transfer the acidified solution to a separatory funnel and extract the iron-free enterobactin with an equal volume of ethyl acetate. The **apo-enterobactin** will partition into the organic phase.
- **Washing:** Wash the organic phase with a small volume of 0.1 M HCl to remove any remaining iron salts.
- **Neutralization (Optional but Recommended):** To minimize hydrolysis of the ester backbone, the organic phase can be briefly washed with a neutral buffer. However, prolonged exposure to neutral or basic conditions should be avoided.
- **Drying:** Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield solid **apo-enterobactin**.
- **Storage:** Store the solid **apo-enterobactin** at -20°C or lower, protected from light, to prevent degradation.^{[3][6]} For use in experiments, prepare fresh solutions in a suitable solvent like DMSO or methanol.^[6]

Visualizations

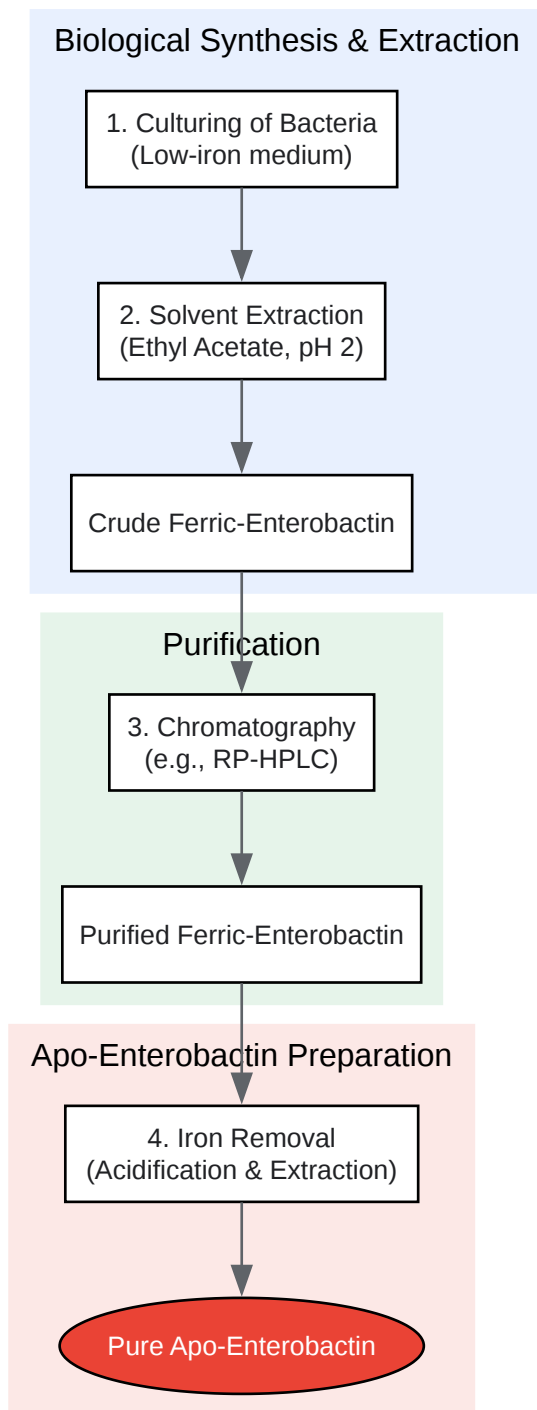
Signaling Pathways and Workflows

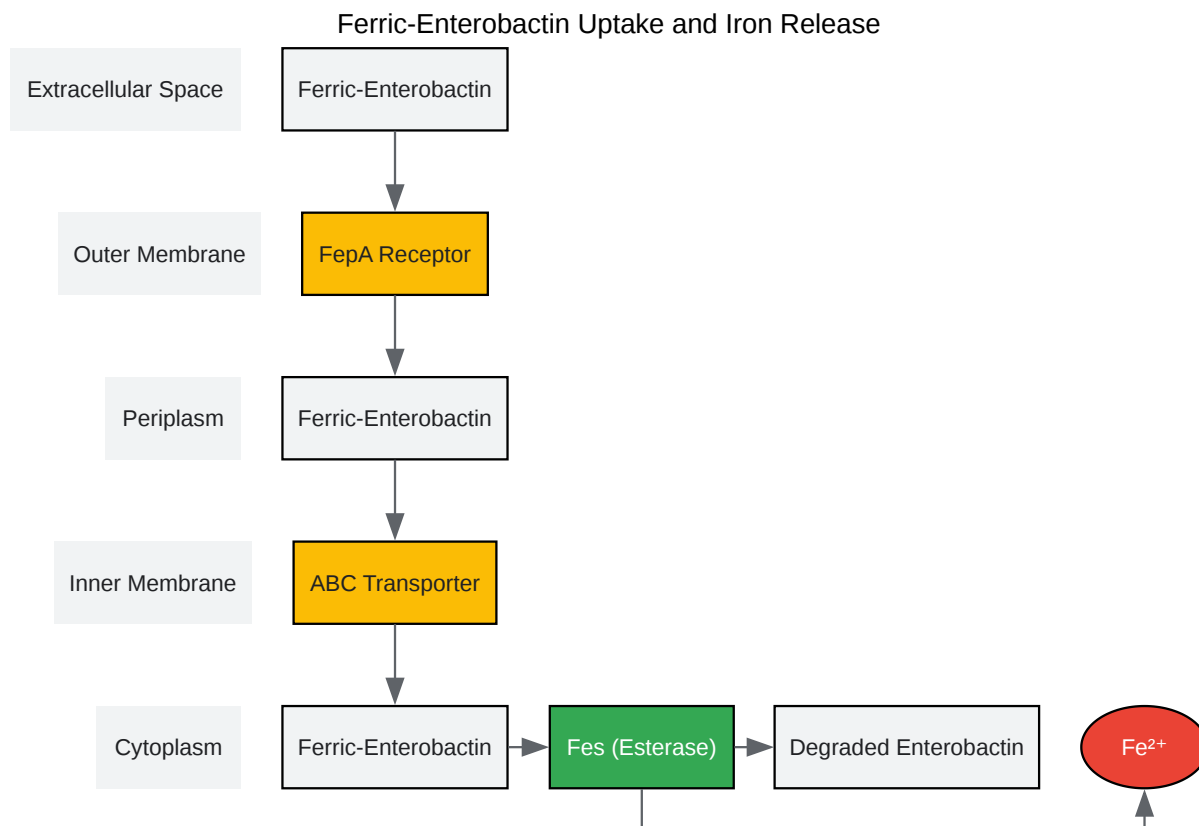
Enterobactin Biosynthesis Pathway

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Caption: Biosynthesis of enterobactin from chorismate.

Apo-Enterobactin Synthesis and Purification Workflow

[Click to download full resolution via product page](#)Caption: Workflow for **apo-enterobactin** production.



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